N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine is an aromatic amine compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 4-ethylphenyl groups attached to a biphenyl core, making it a valuable material in organic electronics and other advanced technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine typically involves the reaction of 4-ethylphenylamine with biphenyl derivatives under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
For industrial-scale production, the synthesis of N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Material Science: The compound is studied for its potential in developing advanced materials with unique electronic and optical properties.
Chemical Sensors: Its ability to undergo redox reactions makes it a candidate for use in chemical sensors and biosensors.
Pharmaceutical Research:
Mechanism of Action
The mechanism by which N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine exerts its effects is primarily related to its ability to transport charge. In organic electronics, it facilitates the movement of holes (positive charge carriers) through the material, enhancing the efficiency of devices like OLEDs and OPVs . The molecular targets and pathways involved include interactions with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material, which are critical for charge transport.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Known for its use in OLEDs as a hole transport material.
N,N’-Bis(4-methylphenyl)-N,N’-diphenyl-4,4’-biphenyldiamine: Another compound with similar applications in organic electronics.
Uniqueness
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine stands out due to its specific structural configuration, which provides unique electronic properties. The presence of 4-ethylphenyl groups enhances its solubility and processability, making it a preferred choice in certain applications over its analogs.
Properties
CAS No. |
131783-28-3 |
---|---|
Molecular Formula |
C28H27N |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-ethyl-N-(4-ethylphenyl)-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C28H27N/c1-3-22-10-16-26(17-11-22)29(27-18-12-23(4-2)13-19-27)28-20-14-25(15-21-28)24-8-6-5-7-9-24/h5-21H,3-4H2,1-2H3 |
InChI Key |
HNTJYLLNISIJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.